(3-Fluoro-1-methyl-pyrrolidin-3-yl)methanol
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Overview
Description
(3-Fluoro-1-methyl-pyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C6H12FNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of a fluorine atom and a hydroxyl group in its structure makes it an interesting compound for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-1-methyl-pyrrolidin-3-yl)methanol typically involves the fluorination of a pyrrolidine derivative. One common method is the reaction of 3-hydroxy-1-methylpyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the fluorinating agents safely. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-1-methyl-pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-fluoro-1-methylpyrrolidin-3-one, while reduction could produce 3-fluoro-1-methylpyrrolidine.
Scientific Research Applications
(3-Fluoro-1-methyl-pyrrolidin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Fluoro-1-methyl-pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
(3-Fluoro-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol: This compound has a similar structure but with a phenylethyl group instead of a methyl group.
(1-Cyclopropyl-3-pyrrolidinyl)methanol: This compound has a cyclopropyl group instead of a fluorine atom.
Uniqueness
(3-Fluoro-1-methyl-pyrrolidin-3-yl)methanol is unique due to the presence of both a fluorine atom and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H12FNO |
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Molecular Weight |
133.16 g/mol |
IUPAC Name |
(3-fluoro-1-methylpyrrolidin-3-yl)methanol |
InChI |
InChI=1S/C6H12FNO/c1-8-3-2-6(7,4-8)5-9/h9H,2-5H2,1H3 |
InChI Key |
ABDUOGBVLCXZQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)(CO)F |
Origin of Product |
United States |
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